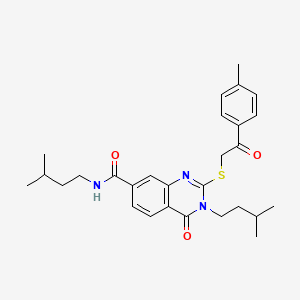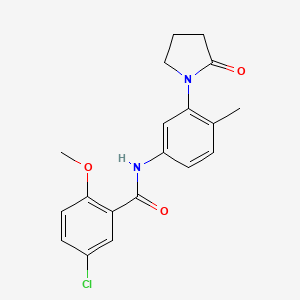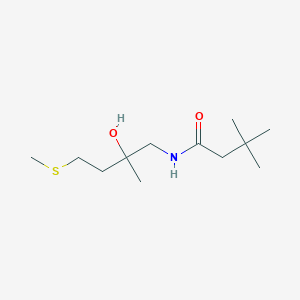
6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H28Cl2N4O2 and its molecular weight is 559.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on similar compounds, such as 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H) ones, has shown potential in antimicrobial activity. These compounds have been synthesized and evaluated for their antibacterial and antifungal properties in vitro (Patel, Patel, & Barat, 2010).
Molecular Interaction Studies
Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into molecular interactions with the CB1 cannabinoid receptor. These findings can be relevant to understanding the binding mechanisms of similar compounds (Shim et al., 2002).
Anti-Inflammatory and Analgesic Properties
Research on 4(3H)-quinazolinone derivatives has revealed potential anti-inflammatory and analgesic properties. This is particularly relevant for compounds with structural similarities, suggesting possible applications in pain management and inflammation control (Farag et al., 2012).
Ultrasound-Assisted Synthesis
Studies have demonstrated the efficient ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group. This method could be applicable to the synthesis of related compounds, providing a potentially more efficient and environmentally friendly production approach (Prasath et al., 2015).
Crystal Structure and Quantum Chemical Studies
Research on novel quinolin-2(1H)-ones, similar in structure, has involved detailed crystal structure analysis and quantum chemical studies. These studies can inform the understanding of the physical and chemical properties of related compounds (Fatma et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, while the second intermediate is a quinoline derivative. The pyrazole and quinoline intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-chloroaniline", "piperidine", "acetic anhydride", "4-chlorobenzaldehyde", "aniline", "benzene", "sodium hydroxide", "sulfuric acid", "phosphorus oxychloride", "acetic acid", "potassium carbonate", "4-phenylquinoline-2-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-amine", "a. React 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form ethyl 2-chloro-3-phenylpropanoate.", "b. React ethyl 2-chloro-3-phenylpropanoate with hydrazine hydrate to form 2-chloro-3-phenylpyrazine.", "c. React 2-chloro-3-phenylpyrazine with piperidine and acetic anhydride to form 5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-amine.", "Step 2: Synthesis of 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline", "a. React 4-chlorobenzaldehyde with aniline in the presence of sulfuric acid to form 4-chlorobenzanilide.", "b. React 4-chlorobenzanilide with phosphorus oxychloride to form 4-chlorobenzoyl chloride.", "c. React 4-chlorobenzoyl chloride with 4-phenylquinoline-2-carboxylic acid in the presence of potassium carbonate and benzene to form 6-chloro-3-(4-phenylquinolin-2-yl)quinoline.", "Step 3: Coupling of the Pyrazole and Quinoline Intermediates", "a. React 5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-amine with 6-chloro-3-(4-phenylquinolin-2-yl)quinoline in the presence of acetic acid to form the final product, 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline." ] } | |
Número CAS |
361170-86-7 |
Fórmula molecular |
C31H28Cl2N4O2 |
Peso molecular |
559.49 |
Nombre IUPAC |
6-chloro-3-[3-(2-chlorophenyl)-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H28Cl2N4O2/c32-21-13-14-25-23(17-21)29(20-9-3-1-4-10-20)30(31(39)34-25)26-18-27(22-11-5-6-12-24(22)33)37(35-26)28(38)19-36-15-7-2-8-16-36/h1,3-6,9-14,17,27H,2,7-8,15-16,18-19H2,(H,34,39) |
Clave InChI |
SNSWSHMBBXAZIC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



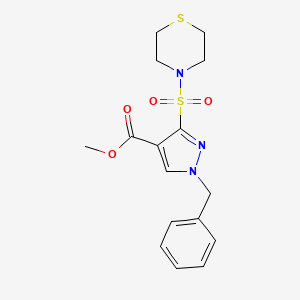
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2436948.png)

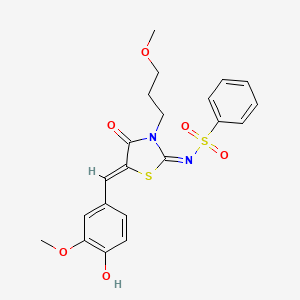
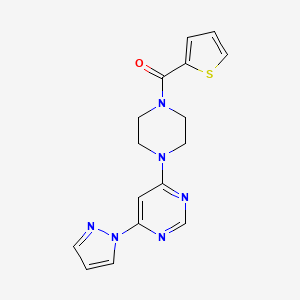

![4-[(E)-2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile](/img/structure/B2436954.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2436956.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride](/img/structure/B2436962.png)
